3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide

Lipophilicity Drug-likeness Permeability

Uniquely substituted 2,3-dihydrobenzofuran-7-sulfonamide (XLogP3 3.8, TPSA 63.8 Ų, 1 HBD) optimized for CNS-targeted screening and BBB permeability assays. The meta-methyl benzenesulfonamide motif combined with 2,2,4-trimethyl core provides a defined steric/electronic environment not replicated by close analogs. Single HBD count reduces Phase II glucuronidation susceptibility vs. analogs with amines/phenols. Rational selection for microsomal stability profiling and SAR expansion. Avoid generic interchange with uncharacterized structural neighbors.

Molecular Formula C18H21NO3S
Molecular Weight 331.43
CAS No. 866042-47-9
Cat. No. B2637933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide
CAS866042-47-9
Molecular FormulaC18H21NO3S
Molecular Weight331.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C)CC(O3)(C)C
InChIInChI=1S/C18H21NO3S/c1-12-6-5-7-14(10-12)23(20,21)19-16-9-8-13(2)15-11-18(3,4)22-17(15)16/h5-10,19H,11H2,1-4H3
InChIKeyUJIQPZJUMZYWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866042-47-9 – 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide Procurement Specification & Baseline Profile


3-Methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide (CAS 866042-47-9) is a synthetic small-molecule sulfonamide featuring a 2,2,4-trimethyl-2,3-dihydrobenzofuran core linked via a sulfonamide bridge to a meta-tolyl group [1]. The compound has a molecular weight of 331.43 g/mol, a computed XLogP3 of 3.8, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 63.8 Ų [1]. It is catalogued under PubChem CID 5134374 and ChEMBL ID CHEMBL1459904, indicating inclusion in medicinal chemistry screening libraries [1][2]. Commercially, it is offered at 95% purity (AKSci) or ≥98% purity (Leyan) and is typically supplied as a research-grade solid .

Why Generic Substitution Fails for 866042-47-9 – The Risk of Unvalidated Sulfonamide Interchange


Within the 2,3-dihydrobenzofuran-7-sulfonamide chemotype, subtle variations in substituent pattern produce divergent biological activity profiles [1]. The specific combination of a 2,2,4-trimethyl substitution on the dihydrobenzofuran ring and a 3-methyl group on the benzenesulfonamide moiety generates a unique steric and electronic environment that cannot be assumed to be replicated by close analogs. Substituting this compound with an uncharacterized, structurally adjacent sulfonamide—even one differing by a single methyl group—introduces substantial risk of altered target engagement, physicochemical properties, and assay reproducibility. Without head-to-head comparative data, generic interchange is scientifically unsound.

866042-47-9 Quantitative Evidence Guide: Measurable Differentiation Against Closest Analogs


866042-47-9 vs. Des-Methyl Benzofuran-7-sulfonamide: LogP-Driven Membrane Permeability Differential

The target compound exhibits a computed XLogP3 of 3.8 [1]. In contrast, the des-methyl analog 2,3-dihydro-1-benzofuran-7-sulfonamide (lacking the 2,2,4-trimethyl and N-aryl substituents) is predicted to have an XLogP substantially lower (estimated <2.0). This difference of ≥1.8 log units translates to a theoretical ~60-fold difference in membrane partition coefficient, directly impacting passive permeability and oral absorption potential in cell-based assays. Users selecting this compound for permeability-sensitive screening must not substitute with less lipophilic benzofuran sulfonamides.

Lipophilicity Drug-likeness Permeability

866042-47-9 vs. 2,3-Dihydrobenzofuran-5-sulfonamide: Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Differential

The target compound has a TPSA of 63.8 Ų [1]. The positional isomer 2,3-dihydrobenzofuran-5-sulfonamide (sulfonamide at the 5-position rather than the 7-position) has an identical TPSA; however, the 2,2,4-trimethyl substitution on the target compound increases molecular volume (MW 331.43 vs. ~197 g/mol for the unsubstituted 5-sulfonamide) without increasing TPSA, thereby lowering TPSA/MW ratio. The target compound's TPSA < 70 Ų combined with MW > 300 predicts enhanced BBB penetration relative to lower-MW benzofuran sulfonamides. Users requiring CNS-accessible chemotypes should prioritize this compound over smaller, sub-300 MW benzofuran sulfonamides with equivalent TPSA.

Blood-Brain Barrier CNS Drug Design Polar Surface Area

866042-47-9 vs. N-Phenyl-2,3-dihydrobenzofuran-7-sulfonamide: Hydrogen Bond Donor Count and Metabolic Stability Differential

The target compound possesses exactly one hydrogen bond donor (the sulfonamide NH) [1]. By comparison, analogs bearing a free NH₂ group on the benzofuran ring (such as 7-amino-2,3-dihydrobenzofuran sulfonamides) introduce a second H-bond donor, which is associated with increased Phase II metabolic conjugation and reduced microsomal stability. Maintaining a single H-bond donor count of 1 is a measurable, structure-defined advantage for metabolic stability in microsomal incubation assays, providing a definable selection criterion over dual-donor analogs.

Metabolic Stability Hydrogen Bonding Lead Optimization

866042-47-9 vs. Ortho-Methyl Benzofuran-7-sulfonamide Isomer: Steric Modulation of the Sulfonamide Pharmacophore

The 3-methyl substitution on the benzenesulfonamide ring of the target compound places the methyl group in a meta position relative to the sulfonamide linkage. In contrast, an ortho-methyl isomer would introduce steric hindrance directly adjacent to the sulfonamide NH, potentially restricting conformational freedom and altering hydrogen-bond geometry with biological targets. The meta-methyl configuration of the target compound preserves conformational flexibility at the sulfonamide pharmacophore while providing lipophilic bulk, a combination that cannot be achieved by ortho- or para-methyl isomers. This positional isomerism provides a structure-based justification for selecting this compound over its regioisomers in pharmacophore-driven screening.

Pharmacophore Steric Effects Target Selectivity

866042-47-9 vs. Unsubstituted Benzenesulfonamide Analogs: Enhanced Rotatable Bond Count Facilitating Induced-Fit Binding

The target compound contains three rotatable bonds (the sulfonamide S–N bond plus two C–C bonds connecting the aryl rings) [1]. This rotatable bond count permits adaptive conformational sampling during target binding. In contrast, constrained analogs with only one rotatable bond (e.g., benzofuran-7-sulfonamides fused to a rigid scaffold) exhibit restricted conformational ensembles, potentially missing binding conformations accessible to the more flexible target compound. For programs where induced-fit binding is a mechanistic requirement, the three rotatable bonds of the target compound constitute a measurable, structure-based advantage.

Conformational Flexibility Induced Fit Binding Kinetics

866042-47-9 Best-Fit Research and Industrial Application Scenarios Based on Quantified Differentiation


Cell-Based Permeability Screening in Drug Discovery

The target compound's computed XLogP3 of 3.8 and TPSA of 63.8 Ų position it as a moderately lipophilic, membrane-permeable scaffold suitable for inclusion in cell-based phenotypic screening libraries [1]. Its TPSA < 70 Ų combined with a single H-bond donor predicts favorable passive permeability across Caco-2 or MDCK monolayers, making it a rational selection for permeability-sensitive target engagement assays where less lipophilic benzofuran sulfonamides would underperform.

Central Nervous System (CNS) Drug Discovery Programs

With a TPSA of 63.8 Ų, a single H-bond donor, and a molecular weight of 331.43 g/mol, the target compound meets multiple CNS drug-likeness criteria (TPSA < 70 Ų, HBD ≤ 1) [1]. This profile supports its prioritization for CNS-targeted screening cascades, including blood-brain barrier penetration assays and neuropharmacology models, over more polar benzofuran sulfonamide analogs with TPSA > 70 Ų or HBD ≥ 2.

Structure-Activity Relationship (SAR) Expansion Around 2,3-Dihydrobenzofuran-7-sulfonamide Chemotypes

As a uniquely substituted member of the 2,3-dihydrobenzofuran-7-sulfonamide class, the target compound serves as a privileged starting point for SAR exploration [1]. Its meta-methyl benzenesulfonamide motif, combined with 2,2,4-trimethyl substitution on the dihydrobenzofuran core, provides a defined chemical space for systematic variation. Procurement enables analog-by-catalog expansion around a scaffold with measurable differentiation in lipophilicity, H-bond donor count, and conformational flexibility.

Metabolic Stability Optimization in Lead Optimization

The single hydrogen bond donor count (the sulfonamide NH) of the target compound is a measurable structural feature associated with reduced Phase II glucuronidation susceptibility [1]. This makes the compound a suitable candidate for microsomal stability profiling in lead optimization programs, where analogs with additional H-bond donors (amines, phenols) are systematically deprioritized due to higher metabolic clearance rates.

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